molecular formula C14H21NO2S2 B2751904 2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide CAS No. 1448037-78-2

2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide

Cat. No. B2751904
CAS RN: 1448037-78-2
M. Wt: 299.45
InChI Key: LSFNEXOPOJIQRC-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide, also known as CP-THP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Given the nature of the compound, research on similar structures often involves:

  • Synthesis and Characterization : Studies like those on chemoselective acetylation of amino groups for antimalarial drug synthesis highlight the importance of specific functional groups in medicinal chemistry and their roles in drug design and synthesis processes (Magadum & Yadav, 2018).
  • Biological Activity and Mechanisms : Research into how certain compounds interact with biological systems, such as the conversion of acetaminophen into bioactive metabolites, underscores the broader implications of specific chemical structures in pharmacology and toxicology (Högestätt et al., 2005).
  • Potential Therapeutic Applications : Investigations into novel synthetic pathways and antitumor evaluations of heterocyclic compounds derived from similar acetamide structures indicate the potential for developing new therapeutic agents with significant biological activities (Shams et al., 2010).

properties

IUPAC Name

2-cyclopentylsulfanyl-N-(2-hydroxy-2-thiophen-2-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S2/c1-14(17,12-7-4-8-18-12)10-15-13(16)9-19-11-5-2-3-6-11/h4,7-8,11,17H,2-3,5-6,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFNEXOPOJIQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CSC1CCCC1)(C2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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